

An In-depth Technical Guide to (4-hydroxyphenyl)(pyridin-2-yl)methanone

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Compound of Interest

Compound Name: *p*-Hydroxyphenyl 2-pyridyl ketone

Cat. No.: B1594143

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Introduction

(4-hydroxyphenyl)(pyridin-2-yl)methanone, a diaryl ketone, represents a significant scaffold in medicinal chemistry and materials science. Its structure, incorporating a phenol, a pyridine ring, and a ketone linker, offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and coordination potential. This guide provides a comprehensive overview of its chemical identity, synthesis strategies, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development.

Chemical Identity

Identifier	Value
IUPAC Name	(4-hydroxyphenyl)(pyridin-2-yl)methanone
CAS Number	33077-70-2
Molecular Formula	C ₁₂ H ₉ NO ₂
Molecular Weight	199.21 g/mol
Canonical SMILES	C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
InChI Key	ADNZLHSXIAPURS-UHFFFAOYSA-N

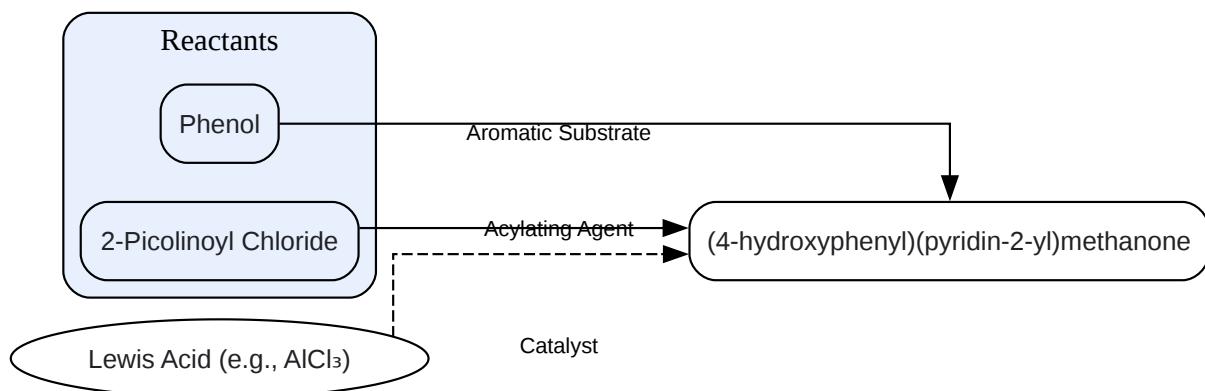
Synthesis of (4-hydroxyphenyl)(pyridin-2-yl)methanone: Plausible Synthetic Routes

While specific, detailed experimental protocols for the synthesis of (4-hydroxyphenyl)(pyridin-2-yl)methanone are not extensively reported in publicly available literature, its structure lends itself to several well-established synthetic methodologies for the formation of diaryl ketones. The following sections outline plausible and logical synthetic strategies, grounded in fundamental organic chemistry principles. It is important to note that these are generalized procedures and would require optimization for this specific target molecule.

Friedel-Crafts Acylation

This classical approach involves the electrophilic acylation of a sufficiently activated aromatic ring. In this case, phenol would serve as the nucleophilic aromatic compound and an activated derivative of picolinic acid (pyridine-2-carboxylic acid) as the acylating agent.

Proposed Reaction Scheme:



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Figure 1: Proposed Friedel-Crafts acylation route.

Causality Behind Experimental Choices:

The Friedel-Crafts acylation is a direct and often high-yielding method for forming carbon-carbon bonds between an aromatic ring and a carbonyl group. Phenol is a highly activated aromatic ring due to the electron-donating nature of the hydroxyl group, which directs electrophilic substitution to the ortho and para positions. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl_3), is crucial for activating the acylating agent (e.g., 2-picolinoyl chloride) to form a highly electrophilic acylium ion.

However, a key consideration when using phenol in Friedel-Crafts reactions is its potential to coordinate with the Lewis acid via the hydroxyl group, which can deactivate the catalyst and complicate the reaction. This often necessitates the use of excess catalyst. An alternative is the Fries rearrangement, where the phenyl ester of picolinic acid is rearranged to the ketone under Friedel-Crafts conditions.

Generalized Experimental Protocol (Hypothetical):

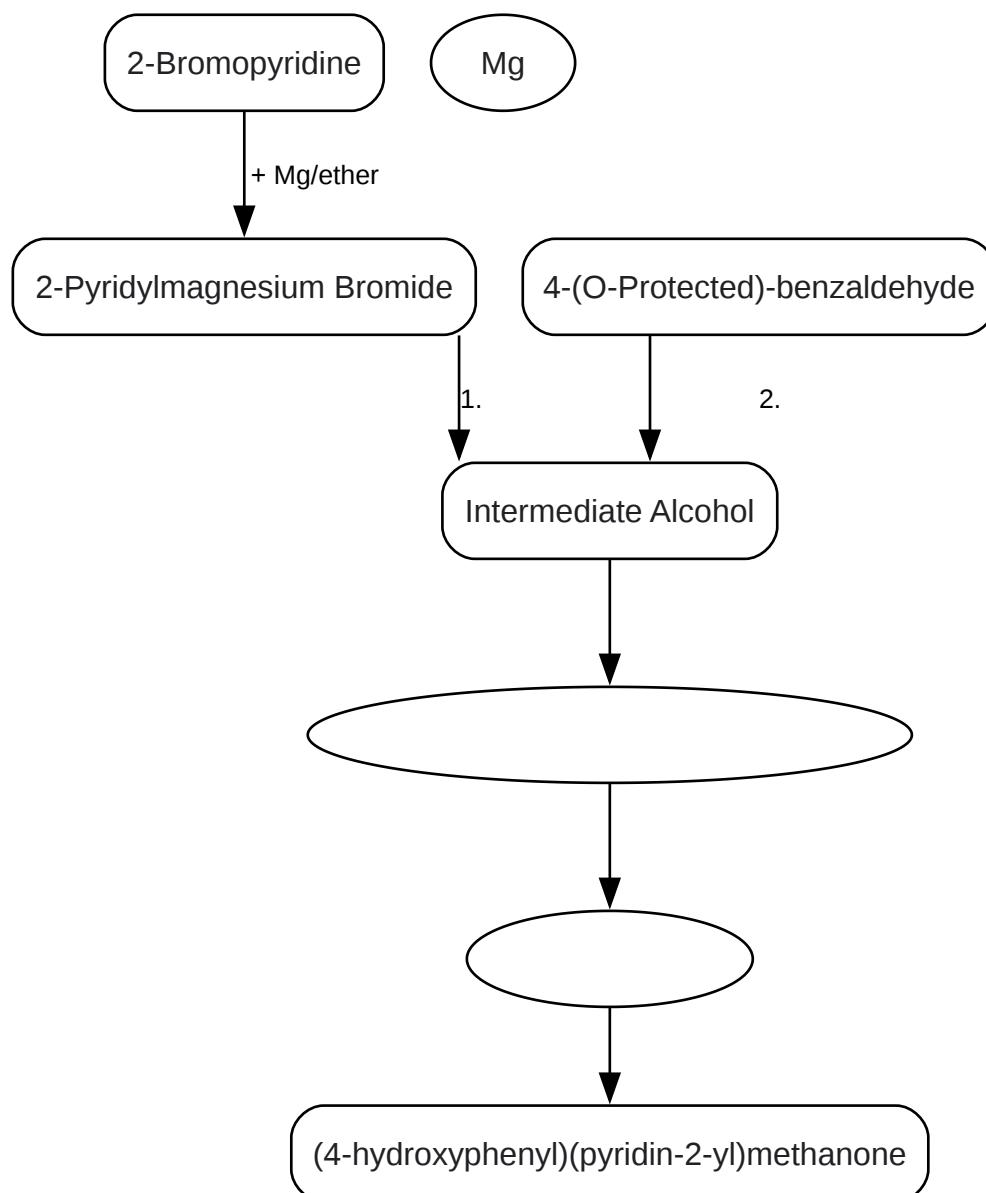
- To a cooled ($0\text{ }^\circ\text{C}$), stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), slowly add 2-picolinoyl chloride.
- Allow the mixture to stir for a short period to form the acylium ion complex.
- Slowly add a solution of phenol in the same solvent to the reaction mixture, maintaining the low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by column chromatography or recrystallization.

Grignard Reaction

An alternative strategy involves the nucleophilic addition of a Grignard reagent to a suitable electrophile. This could be approached in two ways:

- Route A: Reaction of a pyridyl Grignard reagent with a protected 4-hydroxybenzaldehyde.
- Route B: Reaction of a protected 4-hydroxyphenyl Grignard reagent with a pyridine-2-carboxaldehyde, followed by oxidation.

Proposed Reaction Scheme (Route A):



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Figure 2: Proposed Grignard reaction and subsequent oxidation route.

Causality Behind Experimental Choices:

The Grignard reaction is a powerful tool for C-C bond formation. The acidic proton of the phenolic hydroxyl group is incompatible with the highly basic Grignard reagent. Therefore, protection of the hydroxyl group (e.g., as a methoxymethyl (MOM) or silyl ether) is a critical first step. The subsequent oxidation of the secondary alcohol intermediate to the ketone is a standard transformation. Reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO_2) are commonly used for this purpose. The final deprotection step would be chosen based on the protecting group used.

Generalized Experimental Protocol (Hypothetical):

- Protection: Protect the hydroxyl group of 4-hydroxybenzaldehyde using a suitable protecting group.
- Grignard Formation: Prepare the 2-pyridylmagnesium bromide by reacting 2-bromopyridine with magnesium turnings in anhydrous diethyl ether or THF.
- Addition: Add the protected 4-hydroxybenzaldehyde to the freshly prepared Grignard reagent at low temperature.
- Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
- Oxidation: Dissolve the crude alcohol in a suitable solvent and treat with an oxidizing agent until the starting material is consumed.
- Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic hydrolysis for a MOM ether).
- Purification: Purify the final product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

Note: Experimental data for (4-hydroxyphenyl)(pyridin-2-yl)methanone is not readily available in the surveyed literature. The following data for a closely related analog, (4-hydroxyphenyl)

(phenyl)methanone (CAS: 1137-42-4), is provided for estimation purposes.[\[1\]](#)

Property	Estimated Value (for (4-hydroxyphenyl)(phenyl)methanone)
Melting Point	132-135 °C [1]
Boiling Point	260-262 °C at 24 mmHg [1]
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water.
pKa	The phenolic proton is expected to have a pKa around 8-10, similar to other phenols. The pyridinium conjugate acid is expected to have a pKa around 5.

Expected Spectroscopic Features:

While experimental spectra for the title compound are not available, the following are expected characteristic signals based on its structure:

- ^1H NMR:
 - Aromatic protons of the pyridine ring (typically in the range of δ 7.5-8.8 ppm).
 - Aromatic protons of the hydroxyphenyl ring, showing an AA'BB' splitting pattern (two doublets, typically in the range of δ 6.8-7.8 ppm).
 - A broad singlet for the phenolic hydroxyl proton (its chemical shift would be concentration and solvent dependent).
- ^{13}C NMR:
 - A carbonyl carbon signal in the range of δ 190-200 ppm.
 - Signals for the aromatic carbons of both rings. The carbon bearing the hydroxyl group would be shifted downfield.

- IR Spectroscopy:
 - A strong carbonyl (C=O) stretching band around 1650-1680 cm^{-1} .
 - A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm^{-1} .
 - C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm^{-1}).
- Mass Spectrometry:
 - A molecular ion peak corresponding to the molecular weight of the compound (199.21 g/mol).
 - Characteristic fragmentation patterns involving the loss of CO and cleavage of the aryl-ketone bonds.

Potential Applications in Drug Discovery and Development

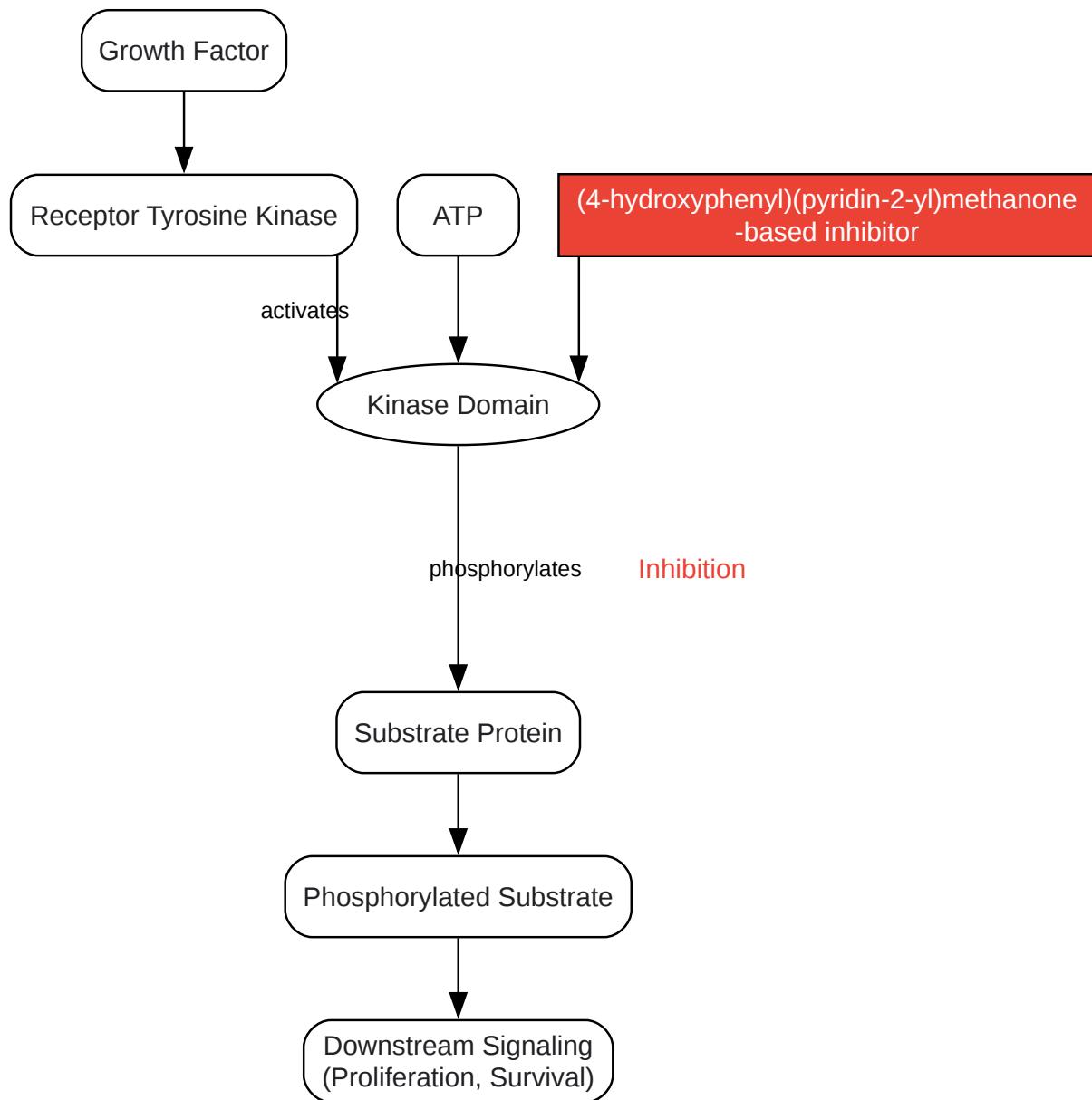
The (4-hydroxyphenyl)(pyridin-2-yl)methanone scaffold contains key pharmacophoric features that suggest its potential as a building block for various therapeutic agents. The pyridine ring can act as a hydrogen bond acceptor and engage in π -stacking interactions, while the phenol group can serve as both a hydrogen bond donor and acceptor.

Rationale for Potential Biological Activity:

- Kinase Inhibition: The pyridine and pyridinone moieties are prevalent in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The overall shape and hydrogen bonding potential of (4-hydroxyphenyl)(pyridin-2-yl)methanone make it a plausible starting point for the design of inhibitors for various kinases.
- Enzyme Inhibition: The benzophenone scaffold is known to be a part of various enzyme inhibitors. For instance, some hydroxyphenyl ketone derivatives have shown inhibitory activity against enzymes like 4-hydroxyphenylpyruvate dioxygenase.
- Antimicrobial and Antiviral Activity: Pyridine-containing compounds have a broad spectrum of biological activities, including antimicrobial and antiviral properties.

- Anticancer Properties: The combination of a phenol and a heterocyclic ring is a common feature in many anticancer agents. These functionalities can interact with various biological targets involved in cancer progression.

Illustrative Signaling Pathway (Hypothetical Kinase Inhibition):



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Figure 3: A generalized schematic of how a (4-hydroxyphenyl)(pyridin-2-yl)methanone-based inhibitor might block a receptor tyrosine kinase signaling pathway.

Conclusion

(4-hydroxyphenyl)(pyridin-2-yl)methanone is a molecule with significant untapped potential, particularly in the realm of medicinal chemistry. While detailed experimental data on its synthesis and biological activity are currently sparse in the public domain, its structural features provide a strong rationale for its exploration as a scaffold for the development of novel therapeutic agents. This guide has outlined plausible synthetic routes and highlighted its potential as a starting point for the design of enzyme inhibitors, particularly kinase inhibitors. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

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References

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